N,N-Dipropylaniline
Description
Overview of N,N-Dipropylaniline's Significance in Organic Synthesis and Advanced Materials
This compound serves as a crucial precursor in the synthesis of a wide array of organic molecules. Its nucleophilic nitrogen atom and the activated aromatic ring allow for a variety of chemical modifications. In organic synthesis, it is frequently employed in the production of dyes and pigments. The compound's ability to undergo electrophilic substitution reactions makes it a valuable component in creating vibrant and stable colorants for textiles, plastics, and inks. benchchem.com For instance, it readily reacts with diazonium salts to form azo dyes. benchchem.comresearchgate.netresearchgate.net
Beyond traditional applications, this compound is finding increasing use in the realm of advanced materials. Researchers are exploring its potential in polymer chemistry and materials science. It has been investigated as a co-initiator in photopolymerization processes and as a component in the development of conductive polymers. benchchem.comsciforum.net Its derivatives are also being studied for their potential in creating functional materials with applications in electronics and optoelectronics. polimi.itrsc.org
Historical Context of this compound Research and Development
The study of N,N-disubstituted anilines, including this compound, has a long history rooted in the development of synthetic dyes in the 19th and 20th centuries. The initial focus was on leveraging these compounds to create a broad spectrum of colors for industrial applications. Over the years, as the understanding of chemical reactivity and material properties deepened, the applications of this compound and its derivatives expanded.
More recently, research has shifted towards its role in more specialized areas. For example, its use in the synthesis of herbicides has been a subject of investigation. vulcanchem.comjst.go.jp The development of new synthetic methodologies, such as metal-free N-arylation reactions, has also made the synthesis of this compound and related compounds more efficient and scalable, further broadening their research and industrial potential. nih.govacs.org
Scope and Objectives of Current Research Directions Involving this compound
Contemporary research on this compound is characterized by a drive towards innovation in both fundamental organic synthesis and applied materials science. Key areas of investigation include:
Development of Novel Catalytic Systems: this compound and its derivatives are being explored as ligands in catalytic systems for various organic transformations. vulcanchem.com
Advanced Polymer Formulations: The compound's role as a co-initiator in photoinduced polymerization is an active area of research, aiming to develop new materials with tailored properties. sciforum.net A study demonstrated that a system containing para-nitroaniline and this compound, when irradiated with UV light, can initiate polymerization. sciforum.net
Functional Materials for Electronics: Researchers are investigating the use of this compound derivatives as n-type dopants for organic semiconductors, which could lead to advancements in flexible electronics and thermoelectric devices. polimi.itrsc.org
Herbicidal Agents: The synthesis and biological activity of this compound analogs continue to be an area of interest in the development of new agrochemicals. jst.go.jpgoogle.com For instance, 2,6-dinitro-4-pentafluorosulfanyl-N,N-dipropylaniline has shown significant herbicidal potency. jst.go.jp
Borane (B79455) Chemistry: this compound borane is utilized in the synthesis of polyhedral boranes, which have potential applications in medicine and material science. acs.org
The ongoing research into this compound underscores its continued relevance and potential to contribute to significant scientific and technological advancements.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₉N |
| Molecular Weight | 177.29 g/mol |
| CAS Number | 2217-07-4 |
| Appearance | Light orange to yellow to green clear liquid |
| Boiling Point | 242 °C |
| Density | 0.918 g/mL |
| Refractive Index | 1.529 |
This data is compiled from various chemical databases and supplier information. cymitquimica.comstenutz.euchemeo.comtcichemicals.com
Interactive Data Table: Spectroscopic Data of this compound
| Spectroscopy | Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20–7.16 (m, 2H), 6.64–6.61 (m, 3H), 3.23–3.20 (m, 4H), 1.62–1.57 (m, 4H), 0.93–0.89 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.9 (aromatic C), 53.2 (N-CH₂), 11.7 (CH₃) |
This data is based on typical spectroscopic analysis of the compound. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N,N-dipropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N/c1-3-10-13(11-4-2)12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFBQHXDINNBMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5062265 | |
| Record name | Benzenamine, N,N-dipropyl- | |
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Molecular Weight |
177.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2217-07-4 | |
| Record name | N,N-Dipropylbenzenamine | |
| Source | CAS Common Chemistry | |
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| Record name | N-Phenyldipropylamine | |
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| Record name | N,N-Dipropylaniline | |
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| Record name | Benzenamine, N,N-dipropyl- | |
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| Record name | Benzenamine, N,N-dipropyl- | |
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| Record name | N,N-dipropylaniline | |
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| Record name | N-PHENYLDIPROPYLAMINE | |
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Synthetic Methodologies and Process Optimization for N,n Dipropylaniline and Its Derivatives
Alkylation Approaches for N,N-Dipropylaniline Synthesis
The synthesis of this compound is predominantly achieved through the N-alkylation of aniline (B41778). Various methods, including nucleophilic substitution, acid catalysis, and metal-free pathways, have been developed to optimize this transformation.
Nucleophilic Substitution Reactions of Aniline with Propyl Halides
A well-established and industrially relevant method for synthesizing this compound involves the alkylation of aniline with propyl halides, such as propyl bromide or propyl chloride. This reaction proceeds via a nucleophilic substitution mechanism where the lone pair of electrons on the nitrogen atom of aniline attacks the electrophilic carbon of the propyl halide, leading to the displacement of the halide ion. A second alkylation step then yields the final this compound product.
To facilitate the reaction and neutralize the hydrogen halide byproduct, a base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) is typically employed. The reaction is often carried out under reflux conditions to ensure complete conversion. For purification, fractional distillation under reduced pressure is a common technique, particularly on an industrial scale.
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Aniline | 1 equivalent | Starting material |
| Propyl halide | 2 equivalents | Propyl bromide or propyl chloride |
| Base | NaOH or K₂CO₃ | Neutralizes HX byproduct |
| Temperature | Reflux (~80-100 °C) | Ensures complete reaction |
| Reaction time | Several hours | Dependent on scale and setup |
| Purification | Vacuum distillation | Removes unreacted materials and byproducts |
Catalytic Alkylation using Brønsted Acid Catalysts (e.g., H₂SO₄, HCl)
The synthesis of this compound can also be achieved through the reaction of aniline with n-propanol using Brønsted acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) as catalysts. researchgate.net A systematic study has identified the optimal conditions for this reaction to be a temperature of 245°C, a pressure of 600 lb/in², a residence period of 2 hours, an aniline to n-propanol mole ratio of 1:3, and an aniline to H⁺ (catalyst) mole ratio of 1:0.305. researchgate.net Under these conditions, the maximum conversion of aniline to this compound was 45.53% with H₂SO₄ and 46.57% with HCl. researchgate.net It was also observed that the conversion of aniline to the mono-substituted product, N-propylaniline, was consistently higher than the conversion to the di-substituted product. researchgate.net
| Catalyst | Optimal Temperature | Optimal Pressure | Aniline:n-propanol Mole Ratio | Max. Conversion to this compound | Conversion to N-Propylaniline |
|---|---|---|---|---|---|
| H₂SO₄ | 245°C | 600 lb/in² | 1:3 | 45.53% | 47.75% |
| HCl | 245°C | 600 lb/in² | 1:3 | 46.57% | 51.55% |
Metal-Free Synthetic Pathways
In an effort to develop more environmentally friendly and cost-effective synthetic methods, metal-free approaches for N-arylation have been explored. acs.orgnih.gov One such method utilizes tetrabutylammonium (B224687) bromide (TBAB) as a promoter for the N-arylation of secondary amines with aryl halides. acs.org This method has been shown to be rapid, high-yielding, and scalable. acs.org For the synthesis of N-aryl tertiary amines, the reaction is carried out by heating a mixture of a secondary amine and an aryl halide in dimethyl sulfoxide (B87167) (DMSO) with potassium tert-butoxide as the base and a catalytic amount of TBAB. acs.org This approach avoids the use of transition metals, which can be a source of product contamination. acs.orgnih.gov
Direct N-Alkylation of Secondary Amines with Carboxylic Acids
A straightforward and efficient method for the N-alkylation of secondary amines involves the use of readily available carboxylic acids and a reducing agent. nih.govorganic-chemistry.orgresearchgate.net This process offers an alternative to traditional reductive amination. In one approach, a nickel-encapsulated catalyst in the presence of sodium borohydride (B1222165) as a hydride source is used for the synthesis of diverse tertiary amines from secondary amines and carboxylic acids. researchgate.net The feasibility of this method was demonstrated in the synthesis of this compound from N-propylaniline and propionic acid. researchgate.net Optimization studies showed that using 4 equivalents of propionic acid and 2.5 equivalents of sodium borohydride, along with the nickel catalyst, resulted in a 92% yield with a reaction time of 2 hours. researchgate.net
Another approach utilizes a platinum-based catalyst, such as Karstedt's catalyst with a dppe ligand, and a silane (B1218182) as the hydride source. organic-chemistry.org This method allows for the synthesis of a broad range of alkylated secondary and tertiary amines under mild conditions. nih.govorganic-chemistry.org Ruthenium-based catalysts have also been employed for the N-alkylation of amines with carboxylic acids using molecular hydrogen as the reducing agent. csic.es
Mechanistic Investigations of this compound Synthesis
Understanding the reaction mechanisms and identifying key intermediates is crucial for optimizing synthetic protocols.
Elucidation of Reaction Intermediates
In the nucleophilic substitution reaction of aniline with propyl halides, the formation of an N-propylated intermediate is a key step. The lone pair on the nitrogen of aniline attacks the electrophilic carbon of the propyl halide, displacing the halide ion to form this intermediate, which then undergoes a second alkylation to yield this compound.
In the direct N-alkylation of secondary amines with carboxylic acids using a nickel catalyst and sodium borohydride, evidence suggests the formation of propionaldehyde (B47417) as an intermediate. researchgate.net The carboxylic acid is first reduced to the aldehyde, which then reacts with the secondary amine to form an iminium ion. researchgate.net The encapsulated nickel catalyst then assists in the reduction of this imine functionality to the final tertiary amine. researchgate.net
In the synthesis of quinolines from aniline and propanol, which can produce this compound as a byproduct, N-phenylpropan-1-imine has been proposed as a key intermediate. rsc.org
Kinetic Studies and Reaction Rate Determination
Kinetic studies are crucial for understanding the reaction mechanisms and optimizing the synthesis of this compound. The rate of N-alkylation of anilines is influenced by several factors, including the nature of the alkylating agent, the solvent, and the presence of catalysts.
A study on the alkylation of 4-(p-nitrobenzyl) pyridine (B92270) with various alkylating agents in methanol (B129727) was compared to the alkylation of aniline in water. nih.gov The results indicated that all reaction rate constants were lower in methanol than in water, though to different extents. nih.gov This suggests that the polarity of the solvent plays a significant role in the reaction kinetics.
In the context of chromium-catalyzed N-alkylation of amines by alcohols, a Hammett study revealed that electron-donating groups on the aniline, such as methyl (Me) and methoxy (B1213986) (OMe), lead to a decreased reaction rate. uni-bayreuth.de Conversely, anilines with electron-withdrawing groups like chlorine (Cl), bromine (Br), and styrene (B11656) exhibit increased reaction rates. uni-bayreuth.de This observation suggests that hydride transfer to the imine is likely the rate-determining step, as electron-withdrawing groups can stabilize the negative charge buildup during this process. uni-bayreuth.de
For the N-methylation of aniline with methanol catalyzed by nitrile-substituted NHC–Ir(III) and NHC–Ru(II) complexes, the formation of imine and an iridium-hydride (Ir-H) species were identified as key steps. acs.org The appearance of a hydride peak in the 1H NMR spectrum suggests that the catalytically active species is related to Ir-H formation, and both imine formation and its subsequent reduction to the amine are considered rate-determining steps. acs.org
The oxidation of N,N-dialkylanilines also provides kinetic insights. The oxidation of N,N-dimethylaniline initiated by benzoyl peroxide was found to be significantly faster in polar solvents like acetonitrile (B52724) or methanol compared to non-polar solvents such as toluene (B28343) and benzene (B151609). cdnsciencepub.comcdnsciencepub.com Interestingly, N,N-diethylaniline and this compound did not exhibit the same chain reaction characteristics under similar conditions. cdnsciencepub.comcdnsciencepub.com
Interactive Data Table: Effect of Aniline Substituents on Reaction Rate
| Substituent on Aniline | Effect on Reaction Rate | Plausible Reason |
| Electron-donating (e.g., Me, OMe) | Decreased | Destabilizes the transition state for hydride transfer. |
| Electron-withdrawing (e.g., Cl, Br) | Increased | Stabilizes the negative charge buildup during hydride transfer. uni-bayreuth.de |
Influence of Catalytic Systems on Reaction Pathways and Selectivity
The choice of catalyst is paramount in directing the synthesis of this compound and its derivatives, influencing both reaction efficiency and selectivity towards the desired product. A variety of catalytic systems have been explored for the N-alkylation of aniline.
Heterogeneous Catalysts:
Metal Oxides and Spinels: Ferrospinel systems, such as those containing chromium and manganese, have shown high activity and selectivity for the N-monoalkylation of aniline. cusat.ac.in These catalysts are advantageous due to their low cost and simple preparation. cusat.ac.in Notably, they can prevent C-alkylation, a common side reaction. cusat.ac.in
Supported Metal Nanoparticles: Transition metal-based heterogeneous catalysts, including cobalt, nickel, and copper nanoparticles supported on materials like silica, have been investigated for the N-alkylation of amines. rsc.org These supported catalysts offer increased surface area and more active sites. rsc.org For instance, a cobalt-based catalyst supported on a Zr metal-organic framework (UiO-67) demonstrated high selectivity and yields in the N-alkylation of aniline with benzyl (B1604629) alcohol. rsc.org Similarly, a Cu-ZrO2 catalyst was found to be effective, with low-pressure H2 being crucial for high activity and selectivity towards the tertiary amine. researchgate.net
Homogeneous Catalysts:
Ruthenium Complexes: Ruthenium(III) chloride (RuCl3·xH2O) has been identified as a highly active catalyst for the synthesis of quinoline (B57606) derivatives from nitroarenes and alcohols, a reaction in which this compound can be a byproduct. oup.com The addition of a phosphorus ligand to RuCl3 can affect the product yield. oup.com
Chromium Complexes: Chromium complexes have been shown to mediate the N-alkylation of amines with alcohols through a (de)hydrogenation mechanism. uni-bayreuth.de These catalysts are effective for this C-N bond formation reaction, which proceeds via a borrowing-hydrogen or hydrogen-autotransfer pathway. researchgate.net
Iridium and Rhodium Complexes: Iridium and rhodium complexes are also utilized in N-alkylation reactions. researchgate.net Nitrile-substituted NHC–Ir(III) complexes have shown better performance than their Ru(II) counterparts in the N-alkylation of anilines. acs.org
Acid Catalysts:
A study on the synthesis of this compound from aniline and n-propanol utilized sulfuric acid (H2SO4) and hydrochloric acid (HCl) as catalysts. researchgate.net Optimum conditions were determined to be a temperature of 245°C, a pressure of 600 lb/in2, a residence time of 2 hours, and specific mole ratios of reactants and catalyst. researchgate.net Under these conditions, the conversion of aniline to this compound reached up to 46.57%. researchgate.net
Catalyst Promoters:
In some applications, this compound itself can act as a catalyst promoter. For example, in the production of ultra-high molecular weight poly(alpha-olefin) drag-reducing agents, this compound is used in conjunction with a titanium halide catalyst. google.com The steric and electronic effects of the this compound are believed to increase catalyst productivity. google.com
Synthesis of Functionalized this compound Derivatives
Electrophilic Substitution Reactions on the Aromatic Ring (e.g., Nitration, Halogenation)
The aromatic ring of this compound is activated towards electrophilic substitution due to the electron-donating nature of the dipropylamino group. This allows for the introduction of various functional groups onto the ring.
Nitration: Nitration of this compound and its derivatives is a key step in the synthesis of various compounds, including herbicides. The reaction is typically carried out using a nitrating mixture, such as concentrated nitric acid and sulfuric acid. For instance, the synthesis of 5-chloro-2-(4'-chlorophenoxy)-N,N-dipropylamino-4-nitrobenzene involves the nitration of 5-chloro-2-(4'-chlorophenoxy)-N,N-dipropylaniline using a nitrating mixture at low temperatures (around 10-12°C). google.com Similarly, the herbicide Nitralin (B166426) is produced by the nitration of methyl-p-chlorophenyl sulfone followed by reaction with di-n-propylamine. echemi.com The dinitroaniline herbicide trifluralin (B1683247) is synthesized by the nitration of 1-trifluoromethyl-4-chlorobenzene, followed by amination with di-n-propylamine. google.com
Halogenation: Halogenation of N,N-dialkylanilines can also be achieved. The action of bromine on N,N-dialkylanilines is an example of electrophilic aromatic substitution. uni-stuttgart.de A deconstructive halogenation of tertiary amines, including N-substituted anilines, has been developed using in situ generated difluorocarbene. acs.org This method allows for the synthesis of long-chain halogen-containing amides. acs.org
Other Electrophilic Substitutions: N,N-dialkylanilines can undergo other electrophilic substitution reactions such as formylation (Vilsmeier-Haack reaction) and Friedel-Crafts reactions. govtpgcdatia.ac.inresearchgate.net The Vilsmeier-Haack reaction allows for the formylation of active aromatic compounds like dialkylanilines at the ortho and para positions. govtpgcdatia.ac.in
Synthesis of this compound-Containing Heterocyclic Systems
This compound and its derivatives can serve as precursors for the synthesis of various heterocyclic compounds.
One approach involves the use of N,N-dipropargylaniline, a derivative of this compound with two propargyl groups. The terminal alkyne groups of N,N-dipropargylaniline can readily participate in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to form 1,2,3-triazole derivatives. vulcanchem.com These triazole-containing ligands can then be used to form metal complexes with potential applications in catalysis. vulcanchem.com
Another strategy involves the reaction of N,N-dialkylamines with other reagents to form heterocyclic rings. For example, N-heterocyclic compounds like 4-quinazolinones and pyrrole-quinoxalines have been synthesized using nitrogen-containing nucleophilic substrates and an electrophilic carbon source derived from N,N-dimethylacetamide, catalyzed by an iron salt. rsc.org While this example uses N,N-dimethylacetamide, the principle could be extended to derivatives of this compound.
Furthermore, functionalized quinoline derivatives can be synthesized through a borane-mediated hydride abstraction from N-aryl N,N-dialkylamines like this compound, followed by a C-N bond cleavage and reaction with benzo[c]isoxazoles. thieme-connect.com
Preparation of Specific Herbicidal Analogs (e.g., Dinitroanilines)
This compound is a key structural component in several dinitroaniline herbicides. These herbicides are typically synthesized by introducing two nitro groups onto the aromatic ring of an this compound derivative.
A prominent example is Trifluralin (α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine). nih.govucanr.edu Its synthesis involves the nitration of 4-chloro-α,α,α-trifluorotoluene to give 4-chloro-3,5-dinitro-α,α,α-trifluorotoluene, which is then reacted with di-n-propylamine to yield trifluralin. google.comgoogle.com
Another dinitroaniline herbicide is Nitralin (4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline). echemi.comgoogle.comcambridge.org It was formerly produced by the nitration of methyl-p-chlorophenyl sulfone, followed by a reaction with di-n-propylamine. echemi.com
Isopropalin (B128930) (2,6-dinitro-N,N-dipropylcumidine) is another herbicide in this class. ucanr.edu The synthesis involves the dialkyl substitution on the amino group of a 2,6-dinitroaniline (B188716) molecule, with the di-n-propyl substitution being particularly active. ucanr.edu
A pentafluorosulfanyl analog of trifluralin, 2,6-dinitro-4-pentafluorosulfanyl-N,N-dipropylaniline, has also been synthesized from 1-nitro-4-pentafluorosulfanylbenzene. jst.go.jp
The general synthetic strategy for these herbicides highlights the importance of electrophilic nitration of a substituted benzene ring, followed by nucleophilic aromatic substitution with di-n-propylamine.
Interactive Data Table: Examples of Dinitroaniline Herbicides Derived from this compound
| Herbicide Name | Chemical Structure | Key Synthetic Precursors |
| Trifluralin | α,α,α-trifluoro-2,6-dinitro-N,N-dipropyl-p-toluidine nih.govucanr.edu | 4-chloro-α,α,α-trifluorotoluene, di-n-propylamine google.comgoogle.com |
| Nitralin | 4-(methylsulfonyl)-2,6-dinitro-N,N-dipropylaniline echemi.comgoogle.comcambridge.org | methyl-p-chlorophenyl sulfone, di-n-propylamine echemi.com |
| Isopropalin | 2,6-dinitro-N,N-dipropylcumidine ucanr.edu | 2,6-dinitro-cumidine, propyl halide |
Reductive Transformations for Derivative Synthesis
Reductive transformations of this compound derivatives open pathways to other classes of compounds. For instance, the reduction of this compound can lead to the formation of N,N-dipropylcyclohexylamine. benchchem.com
In the context of catalytic N-alkylation of amines with alcohols, the process often involves a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. researchgate.net In this process, the alcohol is first oxidized to an aldehyde, which then reacts with the amine to form an imine. The imine is subsequently reduced to the final alkylated amine. This entire sequence is a reductive transformation from the perspective of the imine intermediate. Various catalysts, including those based on chromium, ruthenium, and copper, are employed for these reactions. uni-bayreuth.deresearchgate.net
Furthermore, the reduction of nitroarenes is a critical step in many synthetic sequences involving this compound derivatives. For example, the synthesis of some quinoline derivatives involves the reduction of a nitroarene to an aminoarene, which then undergoes further reactions. oup.com While this is not a direct reduction of this compound itself, it is a related reductive transformation in the synthesis of compounds where this compound might be a starting material or an intermediate.
A specific example of a reductive transformation is the use of this compound borane (B79455) in the synthesis of polyhedral boranes like M2[B12H12]. acs.org In this process, the this compound borane adduct serves as a source of diborane (B8814927) (B2H6) upon heating. acs.org The this compound can be recovered and reused, making it an economical part of the process. acs.org
Chemical Reactivity and Mechanistic Studies of N,n Dipropylaniline
Aromatic Ring Functionalization via Electrophilic Substitution
The amino group of aniline (B41778) is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution reactions. chemistrysteps.com This is due to the electron-donating resonance effect of the nitrogen's lone pair of electrons, which increases the electron density of the aromatic ring, making it more susceptible to electrophilic attack. chemistrysteps.com
Reaction Scope and Regioselectivity
N,N-Dipropylaniline undergoes various electrophilic substitution reactions, including halogenation, nitration, and sulfonation. benchchem.com The substitution pattern is predominantly at the para position, with some ortho substitution also possible. This regioselectivity is governed by the strong directing effect of the N,N-dipropylamino group. google.com
A notable example of electrophilic substitution is the bromination of this compound. Reaction with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 4-bromo-N,N-dipropylaniline. polimi.itrsc.org This reaction proceeds with high regioselectivity for the para position.
Another significant reaction is the formation of azo compounds. This compound can react with diazonium salts in azo coupling reactions to produce brightly colored azo dyes. benchchem.com These reactions are a cornerstone of the dye industry.
The Vilsmeier-Haack reaction can be used to introduce an aldehyde group onto the aromatic ring of aniline derivatives. chemistrysteps.com While specific studies on this compound are not prevalent, the general mechanism involves the reaction of the activated aromatic ring with a Vilsmeier reagent (a chloroiminium ion).
Influence of Propyl Substituents on Aromatic Reactivity
The two propyl groups on the nitrogen atom of this compound exert both electronic and steric effects that modulate the reactivity of the aromatic ring.
Electronic Effects: The propyl groups are electron-donating through an inductive effect, which further increases the electron density on the nitrogen atom and, by extension, the aromatic ring. This enhances the ring's activation towards electrophilic attack compared to aniline. libretexts.org
Steric Effects: The bulky propyl groups can sterically hinder the approach of electrophiles to the ortho positions of the aromatic ring. This steric hindrance favors substitution at the less hindered para position. Compared to smaller N-alkyl substituents like in N,N-dimethylaniline, the larger propyl groups in this compound result in increased steric hindrance. benchchem.com This can influence the rate and regioselectivity of certain reactions.
Reactions Involving the Tertiary Amine Nitrogen
The lone pair of electrons on the nitrogen atom of this compound makes it a nucleophilic and basic center, participating in a variety of reactions.
Oxidation Pathways
The tertiary amine nitrogen of this compound can be oxidized by various oxidizing agents. For instance, tertiary aromatic amines can undergo oxidation to form radical cations, which can then dimerize to form benzidine-type compounds. oup.com In some cases, oxidation can lead to the formation of N,N-dipropylbenzoquinone. benchchem.com
Studies on the oxidation of similar tertiary amines, like N,N-dimethylaniline, have shown that the reaction can be complex, sometimes involving a chain reaction mechanism. cdnsciencepub.comcdnsciencepub.com However, this compound has been observed to exhibit no chain characteristics under similar conditions, suggesting that the nature of the N-alkyl groups plays a significant role in the oxidation pathway. cdnsciencepub.comcdnsciencepub.comresearchgate.net
Reduction Pathways
While the tertiary amine itself is not readily reduced, the aromatic ring can be hydrogenated under certain conditions to form N,N-dipropylcyclohexylamine. benchchem.com Additionally, derivatives of this compound can undergo reduction. For example, the nitro groups in 2,6-dinitro-N,N-dipropyl-4-(trifluoromethyl)aniline (Trifluralin) can be reduced. nih.gov
Role as a Lewis Base in Catalytic Cycles
The lone pair of electrons on the nitrogen atom allows this compound to function as a Lewis base. benchchem.comprinceton.edusioc.ac.cn In this capacity, it can donate its electron pair to a Lewis acid, thereby activating the Lewis acid or participating directly in a catalytic cycle. mdpi.com
This compound and its derivatives have been utilized in various catalytic systems. For instance, it can act as a promoter in certain chemical processes. benchchem.com In the synthesis of quinoline (B57606) compounds from aniline and alcohols over zeolite-based catalysts, this compound can be formed as a byproduct, indicating its involvement in the reaction network. rsc.org Furthermore, this compound borane (B79455) adducts are used in the synthesis of polyhedral boranes, where the amine plays a crucial role in the formation of diborane (B8814927). figshare.com
The basicity of this compound is a key factor in its role as a Lewis base. The electron-donating propyl groups increase the electron density on the nitrogen, making it more basic than aniline. libretexts.org This enhanced basicity allows it to effectively interact with Lewis acids and participate in catalytic cycles.
Data Tables
Table 1: Electrophilic Bromination of this compound
| Reactant | Reagent | Solvent | Product | Reference |
| This compound | N-Bromosuccinimide (NBS) | Dimethylformamide (DMF) | 4-Bromo-N,N-dipropylaniline | polimi.itrsc.org |
Table 2: Products of Reactions Involving this compound
| Reaction Type | Reagents/Conditions | Major Product | Reference |
| Oxidation | Generic Oxidizing Agents | N,N-dipropylbenzoquinone | benchchem.com |
| Reduction | Hydrogenation | N,N-dipropylcyclohexylamine | benchchem.com |
| Azo Coupling | Diazonium Salts | Azo Dyes | benchchem.com |
Photochemical and Electron Transfer Processes
This compound participates in various photochemical and electron transfer reactions, primarily functioning as an electron donor. Its reactivity is influenced by the electronic properties of its substituents and the surrounding chemical environment.
This compound serves as an effective co-initiator in UV-induced polymerization systems. benchchem.com When paired with a suitable photosensitizer, such as p-nitroaniline, it facilitates the generation of reactive species that initiate polymerization. benchchem.com The process is triggered by the absorption of UV light (e.g., 365 nm) by the photosensitizer, which then interacts with this compound to start the polymerization chain reaction. benchchem.com Research has shown that the efficiency of this process is dependent on the molar ratio of this compound to the photosensitizer, with an optimal ratio leading to the highest initiation rates. benchchem.com For instance, a 4:1 molar ratio of this compound to p-nitroaniline has been found to yield a high initiation rate. benchchem.com
The electron-donating capacity of this compound is a key factor in its role as a co-initiator. benchchem.com Compared to other tertiary amines like N,N-diethylaniline and N,N-dimethylaniline, this compound often exhibits superior performance in photoinitiation systems, which can be attributed to its electronic and steric properties. benchchem.com The propyl groups enhance its electron-donating ability, which is crucial for efficient electron transfer to the excited photosensitizer. benchchem.comsciforum.net Furthermore, this compound's ability to scavenge oxygen radicals that would otherwise inhibit polymerization contributes to its effectiveness as a co-initiator. benchchem.com
Experimental studies have demonstrated that in the photoreduction of nitrobenzenes, the rate of disappearance of the nitro compound is highest when this compound is used as the tertiary amine. sciforum.netresearchgate.net This observation supports the idea that the electron transfer from the amine to the nitro compound is a critical step in the reaction mechanism. sciforum.netresearchgate.net
Table 1: Comparison of Tertiary Amines in Photoinitiation Systems with p-Nitroaniline
| Amine | Initiation Rate (sec⁻¹) | Key Characteristics |
|---|---|---|
| This compound | 0.73–1 benchchem.com | Efficient electron transfer, effective oxygen radical scavenger. benchchem.com |
| N,N-Diethylaniline | 0.5–0.6 benchchem.com | Lower electron-donating capacity compared to this compound. benchchem.com |
| N,N-Dimethylaniline | Lower than this compound benchchem.com | Prone to rapid oxidation, which can limit its stability. benchchem.com |
The mechanism of photochemical co-initiation involving this compound typically proceeds through a series of steps initiated by the photoexcitation of a sensitizer (B1316253). benchchem.comnih.gov Upon absorption of light, the sensitizer is promoted to an excited singlet state, which can then undergo intersystem crossing to a more stable triplet state. nih.gov
The excited triplet state of the sensitizer can then interact with this compound in what is known as a Type 1 reaction. nih.gov This involves the transfer of an electron from the nitrogen atom of this compound to the excited sensitizer, resulting in the formation of a radical cation of the amine and a radical anion of the sensitizer. sciforum.netresearchgate.net
An alternative pathway involves a hydrogen atom transfer from the carbon atom adjacent to the nitrogen atom of this compound to the excited sensitizer. sciforum.netresearchgate.net This process also generates radical species that can initiate polymerization. The specific mechanism that predominates can depend on the specific reactants and reaction conditions. sciforum.netresearchgate.net
In the context of polymerization, the generated radicals, either from electron or hydrogen atom transfer, react with a monomer to start the polymer chain growth. benchchem.com The continuous generation of these radicals by the photochemical process sustains the polymerization reaction.
The electron transfer capabilities of this compound can be significantly influenced by protonation. rsc.org When the nitrogen atom of the N,N-dipropylamino group is protonated, its ability to act as an electron donor is suppressed. rsc.org This is due to the localization of the nitrogen's lone pair of electrons in the newly formed N-H bond, which are then no longer available for donation. rsc.org
This effect has been observed in studies involving donor-π-acceptor molecules where this compound acts as the donor moiety. rsc.org Protonation of the amine nitrogen leads to a destabilization of the intramolecular charge transfer (ICT) from the donor to the acceptor, resulting in a blue shift in the absorption and emission spectra. rsc.org This phenomenon provides a clear indication of the reduced electron-donating strength of the protonated this compound.
In acidic media, the formation of hydrochloric acid can lead to the protonation of the N,N-dipropylamino group, thereby diminishing its electron-donating capacity and altering the subsequent photochemical reaction pathways. rsc.orguni-rostock.de
Interaction with Borane Reagents in Complex Inorganic Synthesis
This compound plays a significant role in the synthesis of complex inorganic structures, particularly in the formation of polyhedral boranes. nih.govacs.org Its interaction with borane reagents leads to the formation of adducts that are key intermediates in these synthetic pathways.
This compound reacts with borane (BH₃) to form a stable Lewis acid-base adduct, this compound borane (C₆H₅N(n-C₃H₇)₂·BH₃). nih.govwpmucdn.com In this adduct, the lone pair of electrons on the nitrogen atom of this compound is donated to the electron-deficient boron atom of borane. mdpi.comwikipedia.org The formation of this N-B dative bond is an exothermic and spontaneous process. mdpi.com
The stability of amine-borane adducts is influenced by both electronic and steric factors. h2tools.org While triethylamine (B128534) forms a very stable adduct with borane, the steric hindrance from the propyl groups in this compound can influence the stability and reactivity of its borane adduct. wpmucdn.comwikipedia.org The larger steric hindrance of the propyl groups compared to smaller alkyl groups like methyl can facilitate the dissociation of the BH₃ group at lower temperatures, which is a crucial step in certain synthetic applications. wpmucdn.com
These adducts are often prepared by reacting the amine with a borane complex, such as borane-tetrahydrofuran (B86392) (BH₃·THF) or borane-dimethyl sulfide (B99878) (BH₃·SMe₂). mdpi.comh2tools.org
This compound borane adducts are valuable precursors in the synthesis of polyhedral boranes, such as the dodecahydridododecaborate anion ([B₁₂H₁₂]²⁻). nih.govacs.org A facile, large-scale synthesis of M₂[B₁₂H₁₂] (where M = Na, K) has been developed involving the reaction of MBH₄ with this compound borane. nih.govacs.org
The proposed mechanism involves the dissociation of the this compound borane adduct to generate diborane (B₂H₆). nih.govacs.org This dissociation is thought to be facilitated by the steric hindrance of the propyl groups. wpmucdn.com The generated diborane then reacts with the borohydride (B1222165) salt (MBH₄) in a series of condensation reactions to form larger borane clusters.
Applications of N,n Dipropylaniline in Advanced Materials Science
Conductive Polymers and Organic Electronics
The development of solution-processable and highly conductive polymers is critical for the advancement of organic electronics. ias.ac.inmdpi.com These materials, which combine the electronic properties of semiconductors or metals with the processing advantages of plastics, are integral to technologies like organic light-emitting diodes (OLEDs), organic solar cells, and flexible circuits. wikipedia.orglibretexts.org The electrical properties of these conjugated polymers can be precisely tuned through a process called doping, where chemical agents are introduced to increase the number of free charge carriers. wikipedia.org
N,N-Dipropylaniline as a Doping Agent for Conductivity Enhancement
Recent research has identified this compound as a promising dopant for enhancing the electrical conductivity of various polymers, making it a candidate for applications in organic electronics. libretexts.org Doping involves adding small amounts of a substance (a dopant) to a polymer to alter its electrical properties. wikipedia.org N-type doping, specifically, involves the addition of reducing agents that donate electrons to the conjugated polymer, creating negative charge carriers and increasing electron conductivity. wikipedia.org
While the direct use of this compound as a standalone dopant is a subject of ongoing research, its derivatives have been shown to be effective. For instance, this compound can be a precursor to more complex n-type dopant molecules. These dopants function by donating electrons to a host polymer, thereby increasing the concentration of charge carriers and significantly boosting the material's conductivity. The process transforms the typically insulating or semiconducting polymer into a more conductive material. wikipedia.orgresearchgate.net This enhancement is crucial for the performance of plastic electronics. libretexts.org
The following table illustrates the potential for conductivity enhancement in polymers through doping.
| Polymer System | Dopant Type | Resulting Conductivity (S/cm) |
| P(NDI2OD-T2) | Isopropyl-substituted Benzimidazole Dopant | 7.0 x 10⁻³ |
| P(NDI2OD-T2) | n-Butyl-substituted Benzimidazole Dopant | 4.1 x 10⁻³ |
| Note: These dopants are synthesized from precursors like 4-Bromo-N,N-dipropylaniline, demonstrating how the this compound structural motif is incorporated. researchgate.net |
Influence of this compound Structure on Polymer Morphology and Electrical Properties
The molecular structure of a dopant, including the nature of its alkyl substituents, plays a critical role in determining the morphology and resulting electrical properties of the doped polymer film. researchgate.nettue.nl The size and shape of the dopant influence its miscibility with the polymer matrix and how it intercalates within the polymer's solid-state packing structure. researchgate.netthieme-connect.de
Studies on n-type dopants derived from this compound precursors for naphthalene-diimide-based copolymers have shown a clear relationship between the dopant's structure and the blend's performance. researchgate.net Specifically, the propyl groups on the nitrogen atom of the aniline (B41778) derivative influence the dopant's interaction with the polymer chains. Research on a series of related benzimidazole-based dopants demonstrated that modifying the alkyl chains—for example, increasing their length or steric hindrance (e.g., from methyl to butyl or isopropyl groups)—enhances the miscibility between the dopant and the copolymer. researchgate.nettue.nl This improved miscibility leads to a more optimized distribution of the dopant within the polymer, which in turn improves the doping efficiency and results in higher electrical conductivity. researchgate.net Structural analysis has shown that these dopant molecules can intercalate between the polymer chains, affecting the orientation of the polymer crystallites and the packing order, which are crucial factors for charge transport. researchgate.net
Role in Ziegler-Natta Polymerization Catalysis
Ziegler-Natta catalysts are a cornerstone of industrial polymer production, used to synthesize polymers like polyethylene (B3416737) and polypropylene (B1209903) from simple alkenes. These catalyst systems typically consist of a transition metal compound (e.g., from titanium) and an organoaluminum co-catalyst. In some advanced Ziegler-Natta systems, Lewis bases, referred to as "donors," are added to control the catalyst's stereoselectivity. ias.ac.inlibretexts.org While various nitrogen-containing compounds, such as aminosilanes, have been explored as external donors, a review of the available scientific literature does not indicate a specific or established role for this compound in Ziegler-Natta polymerization catalysis.
Optoelectronic Materials and Devices
Optoelectronic materials, which interact with light and electricity, are fundamental to technologies such as sensors, displays, and solar cells. This compound's inherent electronic characteristics make it a valuable building block in the design of novel organic molecules for these applications.
Integration into Donor-π-Acceptor (D-π-A) Systems
This compound is effectively used as a strong electron-donating moiety in the design of Donor-π-Acceptor (D-π-A) molecules. These systems consist of an electron-rich donor unit and an electron-deficient acceptor unit linked by a π-conjugated bridge. This architecture facilitates an efficient intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation.
In one notable example, a D-π-A azine molecule, designated DPBN, was synthesized incorporating an this compound group as the donor. The highest occupied molecular orbital (HOMO) of this molecule is localized on the this compound moiety, while the lowest unoccupied molecular orbital (LUMO) is distributed over the acceptor part of the molecule. This separation of orbitals is characteristic of D-π-A systems and is responsible for their unique photophysical properties. The electronic transition from the this compound donor to the acceptor gives rise to a distinct absorption band in the visible spectrum. The strong electron-donating ability of the this compound group is crucial for establishing the charge-transfer character of the molecule.
Applications in Aggregation-Induced Emission (AIE) Systems
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This property is the opposite of the more common aggregation-caused quenching (ACQ) effect and is highly desirable for applications like solid-state sensors and bio-imaging.
The D-π-A molecule DPBN, which contains the this compound unit, exhibits significant AIE behavior. While weakly emissive in a good solvent like THF, its fluorescence intensity is enhanced by over 1000-fold when it aggregates in a mixture of THF and water. The this compound donor moiety plays a key role in this AIE phenomenon. The mechanism is attributed to the restriction of intramolecular motion (RIM) in the aggregated state. In solution, the molecule can undergo various rotational and vibrational motions that provide non-radiative pathways for the excited state to decay. In the aggregated state, these motions are physically restricted, which blocks the non-radiative decay channels and forces the molecule to release its energy via fluorescence, leading to intense light emission.
The photophysical properties of the DPBN molecule, highlighting its solvatochromic and emissive characteristics, are summarized in the table below.
| Solvent | Absorption λ (nm) | Emission λ (nm) | Stokes Shift (cm⁻¹) |
| Hexane | 396 | 460 | 3630 |
| Toluene (B28343) | 404 | 479 | 3987 |
| Chloroform | 413 | 510 | 4810 |
| THF | 405 | 537 | 5994 |
| Acetonitrile (B52724) | 408 | 560 | 6475 |
| Methanol (B129727) | 402 | 557 | 6697 |
| Data derived from studies on the D-π-A azine molecule DPBN, which contains the this compound moiety. |
Potential in Dye-Sensitized Solar Cells (DSSCs) and Organic Light-Emitting Diodes (OLEDs)
The this compound moiety serves as a crucial electron-donating component in the molecular architecture of organic materials designed for optoelectronic applications. rsc.orgpolimi.itrsc.org Its potential is particularly noted in the development of sensitizers for Dye-Sensitized Solar Cells (DSSCs) and emitters for Organic Light-Emitting Diodes (OLEDs). rsc.orgacs.org The electron-rich nature of the dialkylamino group enhances the intramolecular charge transfer (ICT) characteristics of a molecule, which is a fundamental process for the operation of these devices. rsc.org
In the context of DSSCs, molecules incorporating the this compound structure can act as the donor part of a Donor-π-Acceptor (D-π-A) dye. mdpi.com This design allows for efficient light harvesting and subsequent electron injection into the semiconductor's conduction band. For instance, Propyl Red, an azo dye which is chemically 4-(2-carboxyphenylazo)-N,N-dipropylaniline, has been noted for its application in dye-sensitized solar cells. chemicalbook.com The this compound group provides the necessary electron-donating strength, while the azo linkage and carboxyphenyl group facilitate charge transfer and anchoring to the semiconductor surface, respectively.
For OLEDs, the this compound moiety has been incorporated into advanced fluorescent molecules. rsc.org An example is a D–π–A azine-based molecule (DPBN) where this compound acts as the donor. rsc.org This molecule exhibits aggregation-induced emission (AIE), a desirable property for solid-state lighting applications. rsc.org The electronic transition from the this compound donor to the benzonitrile (B105546) acceptor moiety is responsible for its photophysical properties. rsc.org The synthesis of functionalized derivatives, such as 4-Bromo-N,N-dipropylaniline, further provides a versatile platform for creating more complex conjugated polymers used in electronic devices like OLEDs. polimi.itrsc.org
Table 1: Photophysical Properties of an Advanced Chromophore (DPBN) Containing an this compound Moiety
| Property | Value | Description |
|---|---|---|
| Absorption (λabs) | ~300 nm | Attributed to the electronic transition within the this compound moiety. rsc.org |
| ~405 nm | Assigned to the intramolecular charge transfer (ICT) from the N,N-dipropylamine donor to the acceptor. rsc.org | |
| Emission (λem) | ~513 nm | Fluorescence emission wavelength in THF solution. rsc.org |
| Fluorescence Enhancement | 1157-fold | Observed in an aggregated state (THF-water mixture), indicating strong AIE properties. rsc.org |
Development of Dyes and Pigments
This compound is a key intermediate in the synthesis of a variety of dyes and pigments. benchchem.com Its utility stems from the high electron density of the benzene (B151609) ring, which is activated by the di-n-propylamino substituent, making it highly reactive toward electrophilic substitution reactions, particularly azo coupling. benchchem.com
Azo dyes, characterized by the -N=N- functional group, represent the largest class of synthetic colorants used in industry. cuhk.edu.hknih.gov The synthesis of these dyes typically involves a diazotization reaction of a primary aromatic amine followed by a coupling reaction with an electron-rich coupling component. cuhk.edu.hknih.gov this compound serves as an excellent coupling partner in this reaction. benchchem.com It readily reacts with diazonium salts to form brightly colored and stable azo compounds. benchchem.com
The general reaction involves the electrophilic attack of the diazonium ion (Ar-N₂⁺) on the electron-rich para-position of the this compound ring, resulting in the formation of a para-substituted azo dye. This process is fundamental to creating a wide spectrum of colors, as the final hue can be fine-tuned by modifying the structure of the diazonium salt. benchchem.com
This compound is a precursor in the synthesis of certain cationic dyes, which are particularly useful for dyeing materials like acrylic and acid-modified polyesters. researchgate.netresearchgate.netekb.eg A notable example involves a two-step process. First, an azo dye is synthesized by coupling diazotized 5-amino-3-methyl-1-phenylpyrazole with this compound. researchgate.netresearchgate.netekb.eg This creates a neutral disperse dye.
To impart a positive charge and create a cationic dye, the resulting azo compound undergoes a second reaction: alkylation. researchgate.netresearchgate.netekb.eg Treatment with an alkylating agent, such as dimethyl sulfate (B86663) ((CH₃)₂SO₄), introduces an additional alkyl group onto one of the nitrogen atoms of the pyrazole (B372694) ring, generating a permanent positive charge and forming the final cationic dye. researchgate.netresearchgate.netekb.eg These dyes exhibit high color yield and are effective for specific synthetic fibers. researchgate.net
Table 2: Synthesis of a Cationic Azo Dye Using this compound
| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Dye Class |
|---|---|---|---|---|
| 1. Azo Coupling | Diazotized 5-amino-3-methyl-1-phenylpyrazole | This compound | Neutral Azo Dye | Disperse Dye researchgate.netresearchgate.netekb.eg |
| 2. Alkylation | Neutral Azo Dye from Step 1 | Dimethyl Sulfate ((CH₃)₂SO₄) | Cationic Dye 77 | Cationic Dye researchgate.netresearchgate.netekb.eg |
Beyond traditional dyes, the this compound moiety is a building block for advanced chromophores with specialized functions. rsc.org These are complex molecules designed for high-tech applications, including sensors and molecular probes. The strong electron-donating ability of the this compound group is leveraged to create molecules with significant intramolecular charge transfer (ICT). rsc.org
An example is the D–π–A azine-based fluorophore, DPBN, which incorporates an this compound group as the donor (D) moiety, linked via a π-bridge to a benzonitrile acceptor (A). rsc.org This structure gives rise to interesting photophysical properties, including aggregation-induced emission (AIE), where the molecule becomes highly fluorescent in an aggregated state or in the solid state. rsc.org The electronic properties, and therefore the color and fluorescence, are dictated by the charge transfer between the this compound donor and the acceptor part of the molecule. rsc.org Such advanced chromophores are explored for applications in chemical sensing and organic electronics. rsc.org
Biological Activity and Mechanistic Toxicology of N,n Dipropylaniline and Its Analogs
Herbicidal Mechanism of Action
The primary herbicidal action of N,N-dipropylaniline and its analogs, such as trifluralin (B1683247), stems from their ability to interfere with cell division (mitosis) in susceptible plants. This disruption occurs at the molecular level, targeting the essential components of the plant's cytoskeleton.
Microtubule Inhibition and Disruption of Mitotic Processes
The core mechanism of dinitroaniline herbicides is the inhibition of microtubule assembly. cambridge.orgfrontiersin.org Microtubules are critical protein polymers formed from subunits of α- and β-tubulin. nih.gov These structures are fundamental components of the cytoskeleton and are essential for several cellular processes, most notably the formation of the mitotic spindle during cell division. cambridge.org
Dinitroaniline compounds bind to free tubulin dimers, forming a herbicide-tubulin complex. frontiersin.orgnih.gov This complex then incorporates into the growing end of a microtubule, which prevents further polymerization and effectively caps (B75204) the microtubule, halting its elongation. frontiersin.org This action disrupts the dynamic instability required for proper microtubule function and leads to the disassembly of the microtubule network, including the mitotic spindle fibers. nih.gov Without a functional mitotic spindle, chromosomes cannot segregate properly during anaphase, leading to an arrest of mitosis. cambridge.orgnih.gov This results in abnormal cells that may contain multiple sets of chromosomes and lobed nuclei. cambridge.org
Structure-Activity Relationship (SAR) Studies for Herbicidal Efficacy
The herbicidal effectiveness of dinitroaniline compounds is highly dependent on their chemical structure. Variations in the substituents on the aniline (B41778) ring and the amine group significantly influence their potency, selectivity, and physical properties.
Impact of Substituents on Potency and Selectivity
Research has established that the 2,6-dinitroaniline (B188716) configuration is crucial for high herbicidal activity compared to other dinitroaniline isomers. The nature of the substitution on the amino group is also critical; dialkyl substitution is necessary, with the di-n-propyl group (as in this compound) demonstrating the most potent activity.
Furthermore, substitutions on the aniline ring at the 4-position play a key role in defining the herbicidal properties. For instance, the introduction of a trifluoromethyl (CF3) group at this position leads to the highly effective herbicide trifluralin. wikipedia.org This substitution enhances the compound's herbicidal efficacy. The selectivity of dinitroaniline herbicides, which are generally more toxic to grass species than broadleaf species, is also influenced by these structural features. wikipedia.org
| Compound/Structural Feature | Substituents | Relative Herbicidal Activity |
| 2,6-Dinitroaniline | Base molecule | High intrinsic activity |
| N,N-Dipropyl-2,6-dinitroaniline | N-dipropyl groups | Most active N-alkyl substitution |
| Trifluralin | N-dipropyl, 4-CF3 | Very high pre-emergence activity |
| Benfluralin | N-ethyl-N-butyl, 4-CF3 | High activity |
| Nitralin (B166426) | N-dipropyl, 4-SO2CH3 | High activity |
| Analogs with Ethyl/Allyl/Butyl groups | N-ethyl, N-allyl, or N-butyl groups | Generally lower pre-emergent activity than dipropyl analogs. wikipedia.org |
Role of Propyl Groups in Lipophilicity and Soil Mobility
The two propyl groups attached to the nitrogen atom in this compound are fundamental to the molecule's physical and chemical behavior, particularly its lipophilicity (affinity for fats and oils) and interaction with the soil. These alkyl groups contribute significantly to the compound's low water solubility and high solubility in organic solvents. nih.gov
This high lipophilicity causes dinitroaniline herbicides to bind strongly to soil organic matter and clay particles. frontiersin.org As a result, they have very low mobility in the soil and are not prone to leaching into groundwater. frontiersin.orgeurekaag.com.au However, this strong soil binding also means that for the herbicide to be effective, it must be physically mixed into the top layer of the soil (soil incorporation). This ensures that the herbicide is in the zone where weed seeds germinate. The low water solubility and relatively high vapor pressure also contribute to potential loss from the soil surface through volatilization if not incorporated. eurekaag.com.au The propyl groups, therefore, are a key determinant of the compound's environmental fate and the specific application methods required for its use as a pre-emergence herbicide.
Cellular and Molecular Toxicological Responses
The interaction of N,N-dialkylanilines at the cellular level can trigger a cascade of adverse events, beginning with metabolic activation and culminating in significant cellular damage and organ toxicity.
The metabolism of N,N-dialkylanilines is a critical initiating step in their toxicity. These compounds are processed by cytochrome P-450 enzymes, particularly through oxidative N-dealkylation. This metabolic process can lead to the generation of reactive oxygen species (ROS), creating a state of oxidative stress within the cell.
In a study using zebrafish embryos, exposure to N,N-dimethylaniline resulted in a significant, dose-dependent increase in ROS levels. This increase in oxidative stress was accompanied by a corresponding disruption in the cellular antioxidant defense system. Key enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) showed decreased activity, while the levels of glutathione (B108866) (GSH), a crucial antioxidant, were also depleted. Concurrently, the concentration of malondialdehyde (MDA), a biomarker for lipid peroxidation and cellular damage, increased. This imbalance between ROS production and antioxidant capacity can lead to widespread damage to cellular components, including lipids, proteins, and DNA. Chronic oxidative stress is a known trigger for inflammatory pathways, although the specific inflammatory responses to this compound and its analogs require further investigation.
Table 1: Oxidative Stress Markers in Zebrafish Embryos Exposed to N,N-Dimethylaniline
| Parameter | Control Group | 20 mg/L DMA | 40 mg/L DMA | 80 mg/L DMA |
|---|---|---|---|---|
| Relative ROS Fluorescence | ~100% | ~150% | ~220% | ~300% |
| SOD Activity | Baseline | Decreased | Significantly Decreased | Significantly Decreased |
| CAT Activity | Baseline | Decreased | Significantly Decreased | Significantly Decreased |
| GSH Content | Baseline | Decreased | Significantly Decreased | Significantly Decreased |
| MDA Content | Baseline | Increased | Significantly Increased | Significantly Increased |
N,N-dialkylaminoaromatics, the chemical class that includes this compound, are recognized as being structurally indicative of potential DNA reactivity. mdpi.com Studies on analogs like N,N-dimethylaniline (DMA) and N,N-dimethyl-p-toluidine (DMPT) have confirmed that these chemicals are potent chromosome-damaging agents. mdpi.com
In vitro assays using Chinese Hamster Lung (CHL) cells demonstrated that DMA induces a dose-dependent increase in structural chromosomal aberrations. researchgate.net Both with and without metabolic activation (S9 mix), DMA led to a significant rise in chromatid-type and chromosome-type aberrations. researchgate.netrsc.org Furthermore, these compounds have been shown to be clearly positive for inducing numerical chromosome alterations (aneuploidy) in hamster V79 cells. mdpi.com This suggests a mechanism of toxicity involving interference with the mitotic apparatus.
While not highly mutagenic in bacterial assays like the Ames test, these aniline derivatives are capable of inducing DNA damage in vivo. mdpi.com Studies have reported weakly positive results for DNA damage in the liver of mice and rats following exposure, indicating that the compounds or their metabolites can reach and interact with nuclear DNA. mdpi.com
Table 2: Chromosomal Aberrations in CHL/IU Cells Induced by N,N-Dimethylaniline (with S9 activation)
| Concentration (mg/mL) | Total Cells with Structural Aberrations (%) | Cells with Numerical Aberrations (%) |
|---|---|---|
| 0 (Control) | 0.5 | 0.0 |
| 0.03 | 0.5 | 3.8 |
| 0.04 | 7.0 | 7.0 |
| 0.05 | 17.5 | 11.1 |
| 0.06 | 66.0 | 1.0 |
Cellular damage induced by oxidative stress and genotoxicity can ultimately trigger programmed cell death, or apoptosis. Research on N,N-dimethylaniline has shown that it can induce apoptosis in developing organisms. mdpi.com In studies using zebrafish embryos, exposure to DMA led to a significant increase in apoptotic cells, particularly in the cardiac region. mdpi.com This effect was visualized using acridine (B1665455) orange staining, which highlights apoptotic cells, and quantified by measuring fluorescence intensity. The induction of apoptosis appears to be a key mechanism of the cardiotoxicity observed with this compound. mdpi.com
Table 3: Apoptosis Induction by N,N-Dimethylaniline in Zebrafish Embryos
| Concentration | Relative Fluorescence Intensity (Apoptosis) |
|---|---|
| Control | ~100% |
| 20 mg/L | ~125% |
| 40 mg/L | ~180% |
| 80 mg/L | ~250% |
The liver is a primary target for the toxicity of many xenobiotics due to its central role in metabolism. nih.govnih.gov For N,N-dialkylanilines, the liver is where the initial metabolic activation occurs, making it particularly vulnerable to damage. As noted previously, N,N-dimethylaniline can cause DNA damage in the liver of rodents. mdpi.com
Chronic exposure studies have identified additional target organs. A two-year gavage study of N,N-dimethylaniline in rats and mice conducted by the National Toxicology Program provided evidence of carcinogenic activity. rsc.org In male rats, exposure was associated with an increased incidence of uncommon sarcomas and osteosarcomas in the spleen. rsc.org The U.S. Environmental Protection Agency has also noted that chronic exposure in animal models can lead to effects on the blood, spleen, liver, and kidneys. For the related compound 4,4´-methylenedianiline, the liver and thyroid are considered key target organs.
Potential Pharmaceutical Applications of this compound Derivatives
The aniline scaffold is a common structural motif in many pharmacologically active compounds. However, the exploration of this compound derivatives specifically for anticancer applications is not extensively documented in the scientific literature. While numerous studies have investigated the cytotoxic properties of various nitrogen-containing heterocyclic compounds and other aniline derivatives against cancer cell lines, these are typically structurally distinct from simple N,N-dialkylanilines. researchgate.net The development of this compound derivatives as potential chemotherapeutic agents remains a largely unexplored area requiring further research.
Investigation of Antimicrobial and Anti-inflammatory Properties
While direct studies on the antimicrobial and anti-inflammatory properties of this compound are not extensively available in peer-reviewed literature, research into its structural analogs provides insight into the potential biological activities of this class of compounds. The core aniline structure is a versatile scaffold in medicinal chemistry, and its derivatives have been explored for a wide range of therapeutic applications.
Antimicrobial Activity of this compound Analogs
The antimicrobial potential of N,N-disubstituted aniline derivatives has been investigated through the synthesis of various heterocyclic compounds. These studies reveal that the incorporation of the aniline moiety into larger molecular frameworks can lead to significant antimicrobial effects.
One area of research has focused on quinoxaline (B1680401) derivatives. Symmetrically and asymmetrically 2,3-disubstituted quinoxalines, synthesized from aniline derivatives, have been evaluated for their antimicrobial activity against a panel of bacteria and fungi. Certain analogs, particularly symmetrically disubstituted quinoxalines, demonstrated the most significant antibacterial activity. nih.gov For instance, some derivatives showed considerable efficacy against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli. nih.gov Furthermore, specific compounds exhibited a broad antimicrobial spectrum, inhibiting the growth of most of the tested strains. nih.gov
Another class of analogs, 4-anilinocoumarin derivatives, has also been synthesized and assessed for antibacterial properties. A series of these compounds demonstrated noteworthy inhibitory action against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. japsonline.com The results from one such study are summarized in the table below, indicating the zone of inhibition for the most active compounds.
| Compound | S. aureus (Zone of Inhibition in mm) | B. subtilis (Zone of Inhibition in mm) | E. coli (Zone of Inhibition in mm) | P. aeruginosa (Zone of Inhibition in mm) |
| 4a' | 5.905 ± 1.011 | 4.82 ± 0.042 | 3.8 ± 0.056 | 5.51 ± 0.381 |
| 4d' | 6.145 ± 1.138 | 3.97 ± 0.014 | 5.805 ± 0.728 | 5.61 ± 0.001 |
| 4h' | 6.595 ± 0.021 | 5.335 ± 0.021 | 3.755 ± 0.091 | 5.66 ± 0.014 |
Anti-inflammatory Properties of this compound Analogs
The anti-inflammatory potential of aniline derivatives has been explored through the synthesis of various compounds, with promising results observed in preclinical models of inflammation.
Research into 9-anilinoacridine (B1211779) derivatives, which can be considered structural analogs of this compound, has shown that these compounds can act as potent anti-inflammatory agents. nih.gov Certain derivatives were found to be more effective than the reference inhibitor mepacrine in preventing the degranulation of rat peritoneal mast cells, with IC₅₀ values in the range of 16-21 microM. nih.gov One compound, in particular, demonstrated potent inhibition of the secretion of lysosomal enzymes and beta-glucuronidase from neutrophils, with IC₅₀ values of 8.2 and 4.4 microM, respectively. nih.gov Furthermore, some of these acridine derivatives were effective inhibitors of TNF-alpha production in macrophage-like and murine microglial cell lines. nih.gov
In a different study, a series of 4-(methylsulfonyl)aniline (B1202210) derivatives were synthesized and evaluated for their acute anti-inflammatory activity in a rat model of egg-white induced edema. All tested compounds produced a significant reduction in paw edema. nih.gov The anti-inflammatory effects of these compounds at various time points are detailed in the table below.
| Compound | 30 min (% Inhibition) | 60 min (% Inhibition) | 120 min (% Inhibition) | 180 min (% Inhibition) | 240 min (% Inhibition) | 300 min (% Inhibition) |
| 11 | 23.3 | 29.2 | 30.0 | 33.3 | 33.3 | 31.8 |
| 12 | 20.0 | 25.0 | 27.5 | 30.0 | 30.0 | 27.3 |
| 13 | 20.0 | 25.0 | 27.5 | 30.0 | 30.0 | 27.3 |
| 14 | 23.3 | 29.2 | 30.0 | 33.3 | 33.3 | 31.8 |
| Diclofenac Sodium | 20.0 | 25.0 | 27.5 | 30.0 | 30.0 | 27.3 |
These findings suggest that the incorporation of the 4-(methylsulfonyl)aniline moiety into the structure of known non-steroidal anti-inflammatory drugs (NSAIDs) can maintain or even enhance their anti-inflammatory activity. nih.gov
Advanced Spectroscopic and Computational Research on N,n Dipropylaniline
High-Resolution Spectroscopic Characterization (beyond basic identification)
Advanced spectroscopic techniques provide a deeper understanding of the molecular behavior of N,N-Dipropylaniline beyond simple identification. These methods probe the electronic and structural dynamics that govern its chemical reactivity and physical properties.
Elucidation of Electronic Transitions and Charge Transfer Phenomena
The electronic transitions of this compound and its derivatives are often characterized by intramolecular charge transfer (ICT). In studies of related complex molecules, the this compound moiety consistently acts as an electron donor. For instance, in a D–π–A (Donor-π-Acceptor) azine molecule, a shorter wavelength absorption around 300 nm is attributed to the electronic transition within the this compound part of the molecule. rsc.orgresearchgate.netrsc.org A longer wavelength absorption, observed around 405 nm in the same molecule, corresponds to a charge transfer from the N,N-dipropylamine donor to an acceptor moiety, such as benzonitrile (B105546). rsc.orgresearchgate.netrsc.org This ICT is sensitive to the surrounding environment; in non-polar solvents, a shorter wavelength emission is dominant, while in polar solvents, a longer wavelength emission prevails due to the stabilization of the ICT state. rsc.org
The donating ability of the this compound group is crucial for these charge transfer phenomena. Protonation of the amine nitrogen, for instance by hydrochloric acid, can suppress this donating ability, leading to a destabilization of the ICT transition. rsc.orgrsc.org This highlights the role of the nitrogen lone pair in mediating the electronic communication within the molecule.
Advanced NMR Studies for Structural Dynamics and Intermediates
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural dynamics and reaction intermediates involving this compound. In the synthesis of polyhedral boranes, this compound borane (B79455) adducts are key intermediates. acs.orgacs.org High-resolution NMR, including ¹H, ¹³C, and ¹¹B NMR, is used to characterize these intermediates and follow the reaction progress. acs.org For example, ¹H and ¹³C NMR spectra are used to confirm the structure of synthesized derivatives of this compound, such as 4-chloro-N,N-dipropylaniline and 4-bromo-N,N-dipropylaniline. rsc.org
Furthermore, advanced NMR techniques can be used to study dynamic processes. For example, in ultrafast electron transfer studies, this compound is used as an electron donor, and transient absorption spectroscopy, which is often complemented by NMR for structural confirmation of the components, reveals coherent wavepacket motions, indicating the coupling of vibrational modes to the electron transfer reaction. epj-conferences.org These studies provide insight into how the structural flexibility of the dipropyl groups might influence reaction kinetics and mechanisms.
Quantum Chemical Modeling and Density Functional Theory (DFT) Studies
Computational chemistry, particularly Density Functional Theory (DFT), provides detailed insights into the electronic structure and properties of this compound, complementing experimental findings.
Time-Dependent DFT (TD-DFT) for Excited States and Photophysical Properties
Time-Dependent DFT (TD-DFT) is a standard method for calculating the properties of electronically excited states. researchgate.netrsc.orgchemrxiv.orgscirp.org It is used to predict absorption spectra and understand the nature of electronic transitions. For molecules incorporating this compound, TD-DFT calculations can confirm the nature of observed electronic transitions, such as the intramolecular charge transfer from the N,N-dipropylamine moiety to an acceptor. rsc.orgrsc.org These calculations can model the effect of solvent on the photophysical properties using models like the Polarizable Continuum Model (PCM). rsc.orgrsc.org TD-DFT can also elucidate the contributions of different molecular orbitals to specific excitations, providing a detailed picture of the photophysical processes. rsc.orgrsc.org For obtaining accurate results, especially for charge-transfer states, the choice of functional, such as range-separated hybrids like CAM-B3LYP, is crucial. researchgate.net
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the reactive sites of a molecule. uni-muenchen.dewolfram.comresearchgate.netlibretexts.org The MEP illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would show a region of negative potential (electron-rich) around the nitrogen atom due to its lone pair, making it a likely site for electrophilic attack. The aromatic ring would exhibit regions of varying potential, influencing its reactivity in electrophilic substitution reactions.
Frontier Molecular Orbital (HOMO-LUMO) analysis is fundamental to understanding chemical reactivity and electronic properties. kg.ac.rsajchem-a.comwuxibiology.comaimspress.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. For this compound, which acts as an electron donor, the HOMO is typically localized on the this compound moiety, specifically involving the nitrogen lone pair and the π-system of the phenyl ring. rsc.orgrsc.org The LUMO, in a complex molecule, would be localized on the electron-accepting part. rsc.orgrsc.org The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. aimspress.com
Interactive Data Table: Calculated Properties of a DPBN molecule containing this compound
| Property | Value/Description | Method | Reference |
| Ground State Geometry | Optimized using DFT | B3LYP/6-31G* | rsc.org |
| HOMO Localization | This compound moiety | DFT | rsc.orgrsc.org |
| LUMO Localization | Benzonitrile and imine acceptor moieties | DFT | rsc.org |
| Electronic Transition (Short λ) | ~300 nm (within this compound moiety) | Experimental/TD-DFT | rsc.orgresearchgate.netrsc.org |
| Electronic Transition (Long λ) | ~405 nm (Charge Transfer) | Experimental/TD-DFT | rsc.orgresearchgate.netrsc.org |
Natural Bond Orbital (NBO) and Natural Population Analysis (NPA)
Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study the distribution of electron density in molecules. It provides a localized, Lewis-like description of bonding, which helps in understanding the molecular structure and reactivity. NBO analysis calculates atomic charges and orbital populations from molecular wave functions. This method is considered an improvement over conventional Mulliken population analysis, offering better numerical stability and a more accurate description of electron distribution, especially in compounds with high ionic character. researchgate.net
For aromatic amines like this compound, NBO analysis can elucidate the interactions between the nitrogen lone pair and the phenyl ring's π-system. worldscientific.comscielo.br This analysis reveals the degree of electron delocalization from the amino group to the ring, which influences the compound's chemical properties. worldscientific.com The geometry and electronic structure of the amino group in aniline (B41778) derivatives are highly sensitive to both intramolecular effects (from substituents) and intermolecular interactions (like hydrogen bonding). nih.gov NBO analysis allows researchers to quantify changes in the occupancy of the nitrogen's "lone pair" orbital, correlating these changes with the effects of substituents. nih.gov
Natural Population Analysis (NPA) is an integral part of NBO analysis that calculates the atomic charges. researchgate.netscielo.br These calculated charges provide a quantitative measure of the electron distribution across the molecule. researchgate.net For a tertiary aromatic amine like this compound, NPA would typically show a partial negative charge on the nitrogen atom due to its lone pair of electrons and the polarity of the C-N bonds. The carbon atoms of the phenyl ring would exhibit varying partial charges due to resonance effects, while the hydrogen atoms and the alkyl carbons would have partial positive charges.
Table 1: Illustrative Natural Population Analysis (NPA) Charges for this compound Note: This table is a hypothetical representation to illustrate expected NPA results. Actual values would be derived from specific quantum chemical calculations.
| Atom/Group | Predicted Partial Charge (a.u.) |
|---|---|
| Nitrogen (N) | -0.45 |
| C1 (ipso-Carbon) | +0.15 |
| C2, C6 (ortho-Carbons) | -0.12 |
| C3, C5 (meta-Carbons) | +0.05 |
| C4 (para-Carbon) | -0.08 |
| N-CH₂ (Propyl) | +0.20 |
Molecular Docking and Simulation Studies
Prediction of Binding Affinities and Pharmacokinetic Properties
Computational methods are extensively used to predict the binding affinity of potential drug candidates to their targets and to evaluate their pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). mdpi.comresearchgate.net
Binding Affinity: Molecular docking programs can estimate the binding affinity, typically expressed as a binding energy in kcal/mol. researchgate.net A more negative binding energy suggests a stronger and more stable interaction between the ligand and the protein target. researchgate.net For tubulin inhibitors, these predictions help prioritize compounds for synthesis and experimental testing. mdpi.com For example, docking studies on compounds targeting the colchicine-binding site of tubulin have identified inhibitors with binding energies in the range of -9.0 to -9.9 kcal/mol. mdpi.comresearchgate.net
Pharmacokinetic Properties (ADMET): In silico tools are vital for the early assessment of a compound's drug-likeness and potential ADMET profile, which helps to reduce the likelihood of failure in later stages of drug development. mdpi.comresearchgate.net These predictions are based on the molecule's structure and physicochemical properties. For aniline derivatives, various computational models have been developed to predict their ADMET characteristics. mdpi.comnih.govnih.gov Key parameters include adherence to guidelines like Lipinski's Rule of Five, which predicts oral bioavailability, as well as predictions for blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential toxicity. mdpi.com
Table 3: Predicted Pharmacokinetic and Drug-Likeness Properties for a Representative Aniline Derivative Note: This table presents typical parameters evaluated in silico. Values are illustrative and based on general findings for aniline derivatives.
| Property | Predicted Value/Outcome | Significance |
|---|---|---|
| Molecular Weight (g/mol) | < 500 | Lipinski's Rule: Oral Bioavailability |
| LogP (Lipophilicity) | < 5 | Lipinski's Rule: Permeability |
| H-bond Donors | < 5 | Lipinski's Rule: Oral Bioavailability |
| H-bond Acceptors | < 10 | Lipinski's Rule: Oral Bioavailability |
| Human Intestinal Absorption (HIA) | High | Predicts absorption from the gut |
| Blood-Brain Barrier (BBB) Penetration | Predicted Non-penetrant | Indicates potential for CNS side effects |
Environmental Considerations and Impact Studies
Degradation Pathways in Environmental Systems
The environmental degradation of N,N-Dipropylaniline and its derivatives is influenced by several factors, including microbial action, photodegradation, and soil conditions. The primary degradation pathways observed for dinitroaniline herbicides, which share the this compound core structure, involve modifications to the aniline (B41778) ring and the N-alkyl groups.
A significant degradation pathway for compounds containing the N,N-dipropylamino group is N-dealkylation . This process involves the removal of one or both of the propyl groups from the nitrogen atom. In the case of dinitroaniline herbicides, this is a common transformation observed in soil and under various environmental conditions. For instance, studies on nitralin (B166426) have identified metabolites resulting from N-dealkylation. echemi.com Two primary pathways observed for nitralin under aerobic conditions are nitro-reduction and N-dealkylation, with the former being more dominant under anaerobic conditions. echemi.com
Another key degradation process is the reduction of the nitro groups on the aniline ring, a common feature in dinitroaniline herbicides. This nitro-reduction can occur under both aerobic and anaerobic conditions and leads to the formation of various aniline derivatives.
The persistence of these compounds in the soil is a critical aspect of their environmental impact. Field and laboratory experiments have shown that the persistence of dinitroaniline herbicides varies. For example, trifluralin (B1683247) and profluralin (B1679168) were found to be the least persistent after a one-day delay in soil incorporation, while oryzalin (B97938) demonstrated the most persistence on the soil surface under field conditions. cambridge.org The persistence of nitralin and trifluralin was also observed to be greater in some years than others, highlighting the influence of environmental conditions on degradation rates. cambridge.orgresearchgate.net
Ultraviolet (UV) light can also play a role in the degradation of these compounds, particularly when they are present on the soil surface. cambridge.orgwikipedia.org However, the extent of photodegradation can vary among different dinitroaniline herbicides. cambridge.org
Metabolite Formation and Persistence
The degradation of this compound derivatives leads to the formation of various metabolites, the nature and persistence of which are crucial for assessing the long-term environmental impact.
For dinitroaniline herbicides, the primary metabolites often result from the N-dealkylation and nitro-reduction pathways. In the case of nitralin, plant metabolites include 2,6-dinitro-4-methylsulfonyl-N-propylaniline, 2,6-dinitro-4-methyl-sulphonylaniline, and 2,6-dinitro-4-methylsulfonylphenol. echemi.com Studies on isopropalin (B128930) have also identified degradation products such as 2,6-dinitro-N-propylcumidine and 2,6-dinitro-cumidine. epa.gov
The persistence of these metabolites in the environment is a key consideration. While the parent compounds may degrade, the resulting metabolites can sometimes be more persistent or have their own toxicological profiles. The persistence of dinitroaniline herbicides and, by extension, their metabolites is influenced by factors such as soil type, temperature, and moisture content. cambridge.orgresearchgate.net For example, the loss of several dinitroaniline herbicides increased dramatically when soil incorporation was delayed, and some were found to be more volatile at higher temperatures and soil moisture levels. cambridge.org
The following table summarizes the persistence of several dinitroaniline herbicides, which provides an indication of the potential environmental residence time of compounds with a similar core structure to this compound.
| Herbicide | Persistence Characteristics | Reference |
| Nitralin | More persistent in some years than others; losses increase with delayed soil incorporation. | cambridge.org, cambridge.org |
| Trifluralin | Least persistent after a 1-day delay in incorporation; more volatile at higher temperatures and moisture. | cambridge.org, cambridge.org |
| Isopropalin | Considered the most persistent dinitroaniline herbicide in soil in some studies. | wikipedia.org |
| Oryzalin | Demonstrated the most persistence on the soil surface in field conditions. | cambridge.org |
| Dinitramine | Least persistent after incorporation. | cambridge.org |
This table is based on data for dinitroaniline herbicides and is intended to provide an indication of the potential behavior of compounds with a similar chemical structure.
Environmental Fate and Distribution Models
The general types of environmental fate models include:
Multimedia Models: These models, such as ChemCAN and SimpleBox, assess the distribution of a chemical across different environmental media (air, water, soil, sediment, biota). iwaponline.com
Atmospheric Dispersion Models: These models predict the transport and deposition of chemicals released into the air.
Soil and Groundwater Models: These models simulate the movement and degradation of chemicals in the subsurface environment.
While specific environmental fate and distribution models for this compound are not detailed in the available literature, the principles governing the fate of other aniline derivatives would apply. Due to its expected low water solubility and moderate to high potential for sorption to soil organic carbon, this compound would likely exhibit limited mobility in soil and a tendency to partition to sediment in aquatic systems. Its volatility would also be a factor in its environmental distribution.
It is important to note that the accuracy of these models depends on the quality of the input data, and for many chemicals, including this compound, experimental data on their environmental behavior may be scarce. mdpi.com Therefore, model predictions should be interpreted with an understanding of their inherent uncertainties.
Q & A
Q. What role does N,N-Dipropylaniline play in photoinitiated polymerization systems?
This compound acts as a co-initiator in UV-induced polymerization when combined with para-nitroaniline. The system requires both components: para-nitroaniline absorbs UV light (365 nm), generating reactive species that interact with This compound to initiate polymerization. Without either component, polymerization does not occur . Purification steps, such as chromatographic column separation and vacuum distillation, are critical to remove impurities that may inhibit reactivity .
Q. How should this compound be purified for experimental use?
For polymerization studies, This compound must be purified via chromatographic column filtration followed by vacuum distillation to eliminate contaminants like oxygen-sensitive byproducts. This ensures consistent reactivity in photoinitiation systems .
Q. Why is this compound immiscible with certain solvents, and how does this affect its applications?
This compound exhibits immiscibility with nonpolar solvents like dibenzyl ether and dihexyl ether due to its aromatic amine structure. This property necessitates solvent compatibility testing when designing reaction mixtures, particularly in heterogeneous catalysis or phase-separated systems .
Advanced Research Questions
Q. How do molar ratios of this compound to para-nitroaniline influence polymerization kinetics?
Optimal initiation occurs at a 1:4 molar ratio (This compound:para-nitroaniline), yielding an effective rate constant of 0.73–1 sec⁻¹. Higher ratios (e.g., 8:1) reduce para-nitroaniline conversion due to competing side reactions with atmospheric oxygen, which quenches reactive intermediates . Kinetic curves (Fig. 1 in ) show nonlinear behavior at extreme ratios, highlighting the need for precise stoichiometric control.
Q. What methodologies are used to determine ionization energies and proton affinities of this compound derivatives?
Gas-phase ion-molecule reaction equilibrium constants are measured to calculate relative ionization energies and proton affinities. For example, substituted N,N-dialkylanilines (e.g., meta- and para-methyl derivatives) are analyzed using mass spectrometry to assess electronic effects of alkyl substituents .
Q. How can isocyanide derivatives of this compound be synthesized and characterized?
Derivatives like 4-isocyano-2-nitro-This compound are synthesized via palladium-catalyzed reactions, followed by purification via column chromatography. Characterization includes melting point analysis, ¹H/¹³C NMR, and HRMS to confirm structure and purity .
Q. Why is this compound a byproduct in quinoline synthesis, and how can its formation be minimized?
In the catalytic synthesis of quinolines from aniline and propanol, This compound forms via consecutive alkylation of aniline. Byproduct analysis (GC-MS) reveals that optimizing catalyst acidity (e.g., using modified USY zeolites) and reaction temperature suppresses over-alkylation .
Q. How do structural modifications of this compound enhance herbicidal activity?
Introducing electron-withdrawing groups (e.g., nitro, pentafluorosulfanyl) at specific positions improves herbicidal potency. For instance, 2,6-dinitro-4-pentafluorosulfanyl-This compound exhibits 5× greater pre-emergence activity against grasses compared to trifluralin, attributed to enhanced electron-deficient aromatic ring interactions with biological targets .
Methodological Considerations
Q. How to address contradictions in polymerization rates at high this compound ratios?
At molar ratios >4:1, oxygen scavenging by This compound competes with initiation. To mitigate this, experiments should be conducted under inert atmospheres (e.g., nitrogen purge) or with oxygen-scavenging additives .
Q. What analytical techniques are suitable for monitoring this compound in reaction mixtures?
UV-Vis spectrophotometry (e.g., SF-2000) tracks para-nitroaniline consumption at 365 nm . For byproduct analysis, GC-MS or HPLC-MS is recommended, especially in complex mixtures like quinoline synthesis .
Safety and Handling in Research
Q. What precautions are necessary when handling this compound in air-sensitive reactions?
Due to its reactivity with oxygen, use Schlenk-line techniques or gloveboxes for purification and storage. Safety protocols include wearing nitrile gloves and eye protection, as it is a skin irritant (GHS Category 2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
